Bis(2-bromoethyl)sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

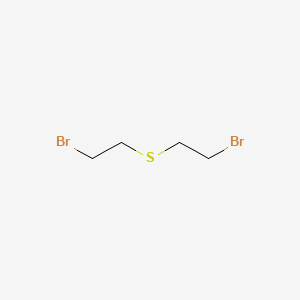

Bis(2-bromoethyl)sulfide, also known as this compound, is a useful research compound. Its molecular formula is C4H8Br2S and its molecular weight is 247.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

1. Organic Synthesis

Bis(2-bromoethyl)sulfide is utilized as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atoms are reactive sites that can be substituted by nucleophiles, facilitating the formation of new carbon-sulfur bonds. |

| Cross-Coupling Reactions | Used as a coupling partner in reactions with organometallic reagents to form carbon-carbon bonds. |

2. Pharmaceutical Chemistry

In the field of pharmaceuticals, this compound serves as a precursor for the synthesis of potential drug candidates. Its structural similarity to sulfur mustard compounds has led to investigations into its biological activity and therapeutic applications.

- Drug Development : Explored for its potential in developing alkylating agents that can target cancer cells by damaging DNA.

- Delivery Systems : Investigated for use in drug delivery systems due to its ability to form stable disulfide linkages that can release drugs under specific conditions.

Biological Applications

1. Redox Biology

This compound is valuable for studying disulfide bond formation and cleavage within proteins and peptides. Its interactions with thiol groups allow researchers to investigate:

- Protein Folding Dynamics : Understanding how disulfide bonds contribute to the stability and function of proteins.

- Redox Reactions : Exploring the role of disulfides in cellular redox states and signaling pathways.

2. Toxicological Studies

Due to its structural relationship with sulfur mustard, this compound has been studied for its toxicological effects and mechanisms of action:

- Alkylation Mechanism : Acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins, leading to potential mutagenic effects.

- Oxidative Stress Induction : Can deplete cellular antioxidants like glutathione, contributing to oxidative stress and cellular damage.

Case Study 1: Synthesis of Heterocycles

A study explored the use of this compound in synthesizing heterocyclic compounds. The compound was reacted with various thiolates to produce multidentate ligands characterized by IR and NMR spectroscopy. This demonstrated its utility in creating complex molecular architectures essential for drug discovery.

Case Study 2: Hydrolysis Kinetics

Research on the hydrolysis kinetics of this compound revealed that it hydrolyzes significantly faster than sulfur mustard under similar conditions. This property makes it an important candidate for decontamination studies and understanding chemical warfare agent behavior in biological systems.

Propriétés

IUPAC Name |

1-bromo-2-(2-bromoethylsulfanyl)ethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWACUFAVLSCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227040 |

Source

|

| Record name | Bis(2-bromoethyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.98 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-64-3 |

Source

|

| Record name | Bis(2-bromoethyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-bromoethyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.